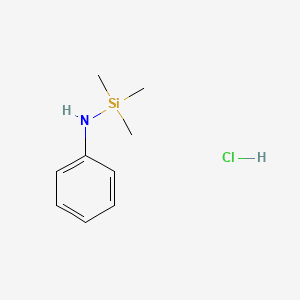
N-trimethylsilylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-trimethylsilylaniline;hydrochloride is an organosilicon compound that features a trimethylsilyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-trimethylsilylaniline;hydrochloride typically involves the reaction of aniline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: N-trimethylsilylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, N-oxide derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
N-trimethylsilylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-trimethylsilylaniline;hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the reactivity of the aniline moiety, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- N-trimethylsilylbenzylamine
- N-trimethylsilylphenylamine
- N-trimethylsilyl-p-toluidine
Comparison: N-trimethylsilylaniline;hydrochloride is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and industry.
Properties
CAS No. |
60681-74-5 |
|---|---|
Molecular Formula |
C9H16ClNSi |
Molecular Weight |
201.77 g/mol |
IUPAC Name |
N-trimethylsilylaniline;hydrochloride |
InChI |
InChI=1S/C9H15NSi.ClH/c1-11(2,3)10-9-7-5-4-6-8-9;/h4-8,10H,1-3H3;1H |
InChI Key |
ZRMBYGJUGFRAHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















